molecular formula C8H13NO2 B1279906 Ethyl 2-cyano-2-methylbutanoate CAS No. 26739-87-7

Ethyl 2-cyano-2-methylbutanoate

Cat. No.: B1279906
CAS No.: 26739-87-7
M. Wt: 155.19 g/mol
InChI Key: FBHDWEJAAFSYML-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-methylbutanoate is an organic compound with the molecular formula C8H13NO2. It is an ester derived from butanoic acid and is characterized by the presence of a cyano group and a methyl group attached to the second carbon of the butanoate chain. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for converting the cyano group to an amine.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Hydrolysis: Produces butanoic acid and ethanol.

    Reduction: Yields ethyl 2-amino-2-methylbutanoate.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-2-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-methylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester functionality allows the compound to undergo hydrolysis, releasing active intermediates that can interact with biological molecules. The pathways involved include nucleophilic substitution and reduction, leading to the formation of various bioactive derivatives.

Comparison with Similar Compounds

    Ethyl cyanoacetate: Used as an intermediate in organic synthesis.

    Ethyl 2-cyano-3-methylbutanoate: Similar structure but with a different substitution pattern, affecting its chemical properties and applications.

Ethyl 2-cyano-2-methylbutanoate stands out due to its specific structural features and the resulting versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-cyano-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-8(3,6-9)7(10)11-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHDWEJAAFSYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483057
Record name ethyl 2-cyano-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26739-87-7
Record name ethyl 2-cyano-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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